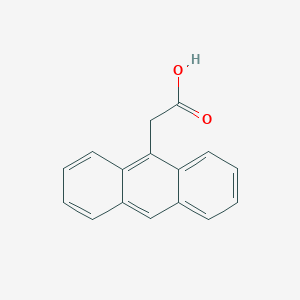

9-Anthraceneacetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-anthracen-9-ylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O2/c17-16(18)10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-9H,10H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFWMEKYIRKVEBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10288317 |

Source

|

| Record name | 9-Anthraceneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10288317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6624-23-3 |

Source

|

| Record name | 9-Anthraceneacetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55264 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Anthraceneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10288317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

9-Anthraceneacetic acid chemical properties and structure

An In-depth Technical Guide to 9-Anthraceneacetic Acid: Structure, Properties, and Applications

Foreword

As a Senior Application Scientist, my experience is rooted in the practical application of chemical compounds to solve complex research problems. This compound is more than just a catalog chemical; it is a versatile tool whose utility is unlocked through a deep understanding of its fundamental characteristics. This guide is designed for fellow researchers, scientists, and drug development professionals, moving beyond simple data recitation to explain the causality behind its properties and the strategic choices in its application. We will explore its structural nuances, predictable reactivity, and sophisticated spectroscopic behavior, providing a framework for its effective use in your own work.

Molecular Structure and Stereochemistry

The functionality of this compound originates from its unique three-dimensional structure. It consists of a planar, polycyclic aromatic hydrocarbon (PAH) core—anthracene—with an acetic acid substituent at the C9 position. This meso-position is highly reactive, a key feature influencing its synthesis and chemical behavior.

The anthracene core itself is an aromatic system of three fused benzene rings. The carboxylic acid group is not coplanar with this aromatic system. X-ray crystallography studies have revealed that the plane of the carboxyl group is twisted at a significant dihedral angle of approximately 54.87 degrees relative to the anthracene plane.[1] This steric hindrance is a critical factor, influencing intermolecular interactions and crystal packing. In the solid state, molecules of this compound form centrosymmetric cyclic dimers through hydrogen bonding between their carboxylic acid groups.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties is essential for designing experiments, preparing solutions, and ensuring safe handling. The large, nonpolar anthracene backbone dictates its poor aqueous solubility, while the carboxylic acid group provides a handle for solubility in organic solvents and basic aqueous solutions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₀O₂ | [2][3][4] |

| Molecular Weight | 222.24 g/mol | [2][3][5] |

| Appearance | Yellow powder/solid | [3][6][7] |

| Melting Point | 213-218 °C | [6] |

| Boiling Point | 467.5 °C at 760 mmHg (Predicted) | [6] |

| Solubility | Water: Insoluble.[4][8] Organic Solvents: Soluble in DMSO, ethanol, and dimethylformamide (approx. 1 mg/mL).[4][8][9] | [4][8][9] |

| pKa | 3.65 (at 25°C) | [6] |

| LogP (Octanol/Water) | 3.8 | [3] |

| CAS Number | 723-62-6 | [2][4][5] |

Spectroscopic Profile: A Fingerprint for Identification

The spectroscopic properties of this compound are dominated by its extended aromatic system, making it an excellent candidate for UV-Vis and fluorescence spectroscopy.

UV-Visible Absorption

The UV-Vis spectrum in ethanol shows a characteristic maximum absorption (λmax) at approximately 253-254 nm.[4][5][9] This absorption corresponds to the π → π* electronic transitions within the conjugated anthracene ring system. The precise wavelength and molar absorptivity are solvent-dependent, a phenomenon that can be exploited for environmental sensing applications.

Fluorescence Spectroscopy

This compound is highly fluorescent, a property central to many of its applications.[7][8] When excited with UV light (e.g., 255 nm), it exhibits a characteristic emission spectrum with a primary maximum at around 411 nm in ethanol, often with additional vibronic structures (lower maxima) at approximately 388, 435, and 458 nm.

The fluorescence is exceptionally sensitive to the local environment. Both the emission intensity and wavelength can shift based on solvent polarity and concentration. At concentrations above 10⁻³ mol/L in ethanol, the spectrum shifts to the red and becomes a broad, structureless band, indicative of excimer formation or aggregation. This sensitivity is the basis for its use as a fluorescent probe.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for confirming the structure and purity of the compound.

-

¹H NMR: The proton NMR spectrum displays characteristic signals for the aromatic protons on the anthracene core, typically in the 7.5-8.8 ppm range. A distinct singlet for the proton at the 10-position often appears far downfield. The carboxylic acid proton is also visible as a broad singlet, with a chemical shift that can vary significantly depending on the solvent and concentration (e.g., ~13.98 ppm).[10]

-

¹³C NMR: The carbon spectrum shows a series of signals for the aromatic carbons and a characteristic signal for the carboxyl carbon downfield.[3][11]

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups.[12] Expect to see:

-

A broad O-H stretching band from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.

-

A sharp, strong C=O stretching band for the carbonyl of the carboxylic acid, usually around 1700 cm⁻¹.

-

Multiple C=C stretching bands for the aromatic rings in the 1400-1600 cm⁻¹ region.

-

C-H bending bands for the substituted aromatic ring below 900 cm⁻¹.

Chemical Synthesis and Reactivity

The synthesis of this compound can be approached through several well-established routes. The choice of method often depends on the available starting materials, scale, and desired purity.

Common Synthetic Pathways

-

Oxidation of 9-Anthraldehyde: A modern, efficient method involves the oxidation of 9-anthraldehyde. This reaction typically uses an oxidizing agent like sodium chlorite in the presence of a scavenger and a pH buffer to achieve high purity and yield.[13][14] This method is often preferred for industrial production due to its mild conditions and operational simplicity.[14]

-

Grignard Reaction: A classic approach involves the reaction of 9-bromoanthracene with magnesium to form a Grignard reagent, which is then quenched with solid carbon dioxide (dry ice) to form the carboxylate salt, followed by acidic workup.[10][15]

The anthracene core can undergo electrophilic substitution, although the 9 and 10 positions are the most reactive. The carboxylic acid group can be converted to esters, amides, or acid chlorides, providing a versatile handle for synthesizing more complex derivatives.[5]

Key Applications and Mechanism of Action

The unique combination of a bulky, fluorescent aromatic group and a reactive carboxylic acid moiety makes this compound a valuable molecule in several scientific domains.

Chloride Channel Inhibition

The most prominent biological application of this compound is as a chloride channel blocker.[4][7] It has been shown to inhibit Ca²⁺-activated Cl⁻ currents (CaCCs) and specifically blocks the skeletal muscle-type chloride channel, ClC-1.[16][17] The malfunction of this channel is associated with myotonia, a condition characterized by muscle hyperexcitability.[16] By blocking the pore of the chloride channel, this compound alters the transmembrane ion flow, which in turn affects the cell's resting membrane potential. This inhibitory action makes it a critical pharmacological tool for studying ion channel function and related diseases.[4][16]

Fluorescent Probes and Materials Science

The compound's intrinsic fluorescence is utilized in several ways:

-

Building Block: It serves as a key precursor in the synthesis of luminescent materials, such as lanthanide complexes and organic light-emitting diodes (OLEDs).[4][8]

-

Analytical Reagent: Its fluorescence can be quenched or enhanced upon interaction with other molecules. This property is used in quantitative analyses, such as for detecting cationic surfactants.[7]

-

pH Indicator: The fluorescence properties can change with pH, allowing it to function as a pH indicator in certain contexts.[8]

Experimental Protocol: Synthesis via Oxidation

This protocol details a representative synthesis of this compound from 9-anthraldehyde. The causality for each step is explained to provide a deeper understanding of the process.

Objective: To synthesize and purify this compound with high purity.

Materials:

-

9-Anthraldehyde

-

Isopropanol (solvent)

-

2-Methyl-2-butene (chlorine scavenger)

-

Sodium dihydrogen phosphate (pH buffer)

-

Sodium chlorite (oxidizing agent)

-

Deionized water

-

Hydrochloric acid (for pH adjustment)

-

Ethyl acetate (extraction solvent)

-

Anhydrous magnesium sulfate (drying agent)

Procedure:

-

Reaction Setup:

-

In a reaction flask equipped with a magnetic stirrer, add 9-anthraldehyde (1 part by weight) and isopropanol (10 parts). Stir until dissolved.

-

Add 2-methyl-2-butene (0.5 parts). Causality: 2-Methyl-2-butene acts as a scavenger for the hypochlorite byproduct, preventing unwanted side reactions with the aromatic ring.

-

Prepare a solution of sodium dihydrogen phosphate (1.1 parts) in water (3 parts) and add it to the flask. Causality: This creates a buffered acidic environment (pH ~4-5) which is optimal for the selective oxidation by sodium chlorite.

-

-

Oxidation:

-

Prepare a solution of sodium chlorite (0.7 parts) in water (3 parts).

-

Add the sodium chlorite solution dropwise to the reaction mixture while maintaining the temperature between 20-30°C. Causality: A slow, controlled addition prevents temperature spikes and minimizes byproduct formation.

-

After the addition is complete, stir the reaction at room temperature for 2 hours to ensure it goes to completion. Monitor by TLC.

-

-

Workup and Isolation:

-

Remove the isopropanol under reduced pressure using a rotary evaporator.

-

Adjust the pH of the remaining aqueous slurry to 1-2 with dilute hydrochloric acid. Causality: Protonating the carboxylate salt renders the this compound insoluble in water, causing it to precipitate.

-

Extract the product into an organic solvent like ethyl acetate (3 x 10 parts).

-

Combine the organic layers and dry over anhydrous magnesium sulfate. Filter to remove the drying agent.

-

-

Purification and Characterization:

-

Evaporate the organic solvent to yield the crude solid product.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure yellow crystals.

-

Dry the final product under vacuum.

-

Confirm the identity and purity of the product using NMR, IR, and melting point analysis as described in Section 3. The purity should be >99% by HPLC.[14]

-

Safety and Handling

As with any chemical reagent, proper safety protocols are mandatory.

-

Hazard Identification: this compound is known to cause skin and serious eye irritation.[3] It may also cause respiratory irritation.[3] It should be considered hazardous until more toxicological data is available.[9]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat when handling the compound.[18] Work in a well-ventilated area or a chemical fume hood to avoid inhaling the powder.

-

Handling: Avoid creating dust. Wash hands thoroughly after handling. In case of contact, flush eyes or skin with copious amounts of water.[18]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from strong oxidizing agents.

Conclusion

This compound is a compound of significant scientific interest, bridging the fields of organic synthesis, materials science, and pharmacology. Its rigid, fluorescent anthracene core provides a stable and reportable scaffold, while the carboxylic acid group offers a point of chemical attachment and influences its solubility and biological interactions. A comprehensive understanding of its structural, spectroscopic, and chemical properties—as detailed in this guide—is the foundation for leveraging its full potential in research and development.

References

-

Cheméo. (n.d.). Chemical Properties of 9-Anthracenecarboxylic acid (CAS 723-62-6). Retrieved from [Link]

-

Solubility of Things. (n.d.). Anthracene-9-carboxylic acid. Retrieved from [Link]

-

Patsnap. (n.d.). Synthesis method of 9-anthracene carboxylic acid. Eureka. Retrieved from [Link]

-

PubChem. (n.d.). 9-Anthracenecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 9-Anthracenecarboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

LookChem. (n.d.). 9-Anthracenecarboxylic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN113831237A - A kind of synthetic method of 9-anthracenecarboxylic acid.

-

ResearchGate. (n.d.). Crystallographic and structural refinement parameters of 9-anthracene.... Retrieved from [Link]

-

SpectraBase. (n.d.). 9-Anthracenecarboxylic acid - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 9-Anthracenecarboxylic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). Fluorescence and photostability studies of anthracene-9-carboxylic acid in different media. Retrieved from [Link]

-

Fitzgerald, L. J., & Gerkin, R. E. (1997). Anthracene-9-carboxylic acid. Acta Crystallographica Section C: Crystal Structure Communications, 53(1), 71-73. Retrieved from [Link]

Sources

- 1. Anthracene-9-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 9-Anthracenecarboxylic acid (CAS 723-62-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 9-Anthracenecarboxylic acid | C15H10O2 | CID 2201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. 9-Anthracenecarboxylic acid 99 723-62-6 [sigmaaldrich.com]

- 6. 9-Anthracenecarboxylic acid|lookchem [lookchem.com]

- 7. 9-Anthracenecarboxylic acid | 723-62-6 [chemicalbook.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. 9-Anthracenecarboxylic acid(723-62-6) 1H NMR [m.chemicalbook.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. 9-Anthracenecarboxylic acid [webbook.nist.gov]

- 13. Synthesis method of 9-anthracene carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]

- 14. CN113831237A - A kind of synthetic method of 9-anthracenecarboxylic acid - Google Patents [patents.google.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Application Research of 9-anthracenecarboxylic acid_Chemicalbook [m.chemicalbook.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 9-Anthraceneacetic Acid Derivatives and Their Synthesis

Introduction: The Anthracene Scaffold in Modern Research

The rigid, planar, and highly conjugated system of anthracene has established it as a privileged scaffold in materials science and medicinal chemistry. Its inherent fluorescence, characterized by high quantum yields and sensitivity to the local environment, makes it an exceptional building block for chemosensors, organic light-emitting diodes (OLEDs), and biological probes. When functionalized at the C9 position with an acetic acid moiety, the resulting 9-anthraceneacetic acid and its derivatives gain a versatile handle for covalent attachment, solubility modulation, and interaction with biological targets.

This guide provides an in-depth exploration of the synthesis, properties, and applications of this compound and its closely related derivatives. We will delve into the causality behind synthetic strategies, present detailed experimental protocols, and examine the applications that make these molecules vital tools for researchers, scientists, and drug development professionals. For comparative purposes and due to its extensive characterization in the literature, the closely related 9-anthracenecarboxylic acid will be used as a benchmark to illustrate the fundamental photophysical properties of this compound class.

Physicochemical and Spectroscopic Properties

The utility of anthracene derivatives is intrinsically linked to their physical and photophysical characteristics. The carboxylic or acetic acid group at the 9-position modulates the electronic properties of the anthracene core while providing a site for further chemical modification.

Core Physicochemical Properties

The properties of these compounds, such as melting point and solubility, are dictated by the crystalline packing and intermolecular forces, primarily hydrogen bonding from the carboxylic acid group and π-stacking of the anthracene rings.

| Property | 9-Anthracenecarboxylic Acid | Notes |

| CAS Number | 723-62-6 | [1] |

| Molecular Formula | C₁₅H₁₀O₂ | [2] |

| Molecular Weight | 222.24 g/mol | [2] |

| Appearance | Yellow powder/crystals | [3][4] |

| Melting Point | 213-217 °C | [1] |

| Solubility | Insoluble in water; soluble in ethanol, DMSO, DMF.[1][5] | The hydrophobic anthracene core dominates solubility. |

| pKa | ~3.65 (25 °C) | [4] |

Spectroscopic and Fluorescence Characteristics

The defining feature of 9-anthracene derivatives is their fluorescence. The emission is highly sensitive to solvent polarity, concentration, and the presence of quenchers. At dilute concentrations, these molecules typically exhibit a structured, anthracene-like emission spectrum. At higher concentrations (>10⁻³ M in ethanol), the spectrum can shift to a broad, structureless band due to the formation of excimers or ground-state dimers.[3][6]

| Parameter | 9-Anthracenecarboxylic Acid (in Ethanol) | Reference |

| λmax (Absorption) | 254 nm, 362 nm (in THF) | [1] |

| λex (Excitation) | 255 nm | |

| λem (Emission) | 411 nm (with lower maxima at 388, 435, 458 nm) |

This inherent fluorescence is the foundation for their use as derivatizing agents for HPLC analysis and as sensitive probes.[3]

Core Synthetic Methodologies

The synthesis of this compound and its derivatives hinges on the strategic functionalization of the anthracene C9 position. Below, we detail robust and field-proven synthetic routes.

Synthesis of 9-(Bromomethyl)anthracene: A Key Precursor

A common and crucial intermediate for producing this compound is 9-(bromomethyl)anthracene. This is typically achieved via the bromination of 9-methylanthracene or, more directly, from anthracene itself. A reliable method involves the reaction of anthracene with N-bromosuccinimide (NBS).

Caption: Workflow: Synthesis of 9-Bromoanthracene.

Protocol 1: Synthesis of 9-Bromoanthracene [7]

-

Dissolution: Dissolve anthracene (e.g., 5 g, 28.05 mmol) in chloroform (CHCl₃) in a round-bottom flask.

-

Reagent Addition: Add N-bromosuccinimide (NBS) (4.99 g, 28.05 mmol) in portions while stirring vigorously. It is critical to protect the reaction from light to prevent unwanted side reactions.

-

Reaction: Continue stirring the reaction mixture at room temperature for 12 hours.

-

Workup: Quench the reaction by adding water. Extract the product into dichloromethane (CH₂Cl₂).

-

Purification: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. Recrystallize the crude residue from anhydrous ethanol to yield 9-bromoanthracene as a green-yellow solid (Typical Yield: ~66%).[7]

Proposed Synthesis of this compound

While direct literature protocols for this compound are sparse, a robust and standard two-step method can be employed starting from a halomethyl precursor. This pathway involves a Kolbe nitrile synthesis followed by hydrolysis.

Caption: Proposed synthetic pathway for this compound.

Protocol 2: Proposed Synthesis of this compound

-

Step 1: Synthesis of 9-(Cyanomethyl)anthracene

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 9-(bromomethyl)anthracene in a mixture of ethanol and water (e.g., 4:1 ratio).

-

Cyanation: Add a slight molar excess (e.g., 1.1 equivalents) of sodium cyanide (NaCN). CAUTION: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Reaction: Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Isolation: After cooling, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude nitrile.

-

-

Step 2: Hydrolysis to this compound

-

Setup: Combine the crude 9-(cyanomethyl)anthracene with an aqueous solution of sulfuric acid (e.g., 20-30%) or sodium hydroxide (e.g., 20%).

-

Hydrolysis: Heat the mixture to reflux for several hours until the nitrile is fully consumed (monitor by TLC).

-

Workup (Acid Hydrolysis): Cool the reaction mixture and pour it over ice. The solid this compound will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water.

-

Workup (Base Hydrolysis): Cool the reaction mixture and acidify with concentrated HCl until the pH is ~1-2. The product will precipitate. Collect by filtration and wash with cold water.

-

Purification: Recrystallize the crude product from a suitable solvent such as ethanol or acetic acid.

-

Alternative Route: Synthesis of 9-Anthracenecarboxylic Acid

For applications where a direct linkage to the anthracene ring is sufficient, 9-anthracenecarboxylic acid is an excellent alternative. A highly efficient and scalable method is the oxidation of 9-anthracenecarboxaldehyde.

Protocol 3: Synthesis of 9-Anthracenecarboxylic Acid from 9-Anthracenecarboxaldehyde [8][9]

-

Setup: In a reaction flask, add 9-anthracenecarboxaldehyde (e.g., 100g), isopropanol (1000g), and 2-methyl-2-butene (50g, acts as a chlorine scavenger).

-

Buffer Addition: Add a solution of sodium dihydrogen phosphate (113.5g) in water (300g) while stirring.

-

Oxidant Addition: Prepare a solution of sodium chlorite (68.6g) in water (300g). Add this solution dropwise to the reaction mixture, ensuring the temperature is maintained between 20-30°C.

-

Reaction: After the addition is complete, stir the mixture at room temperature for 2 hours.

-

Workup: Evaporate the solvent under reduced pressure. Adjust the pH of the remaining solution to 1-5 with a suitable acid (e.g., HCl).

-

Extraction & Purification: Extract the product with an organic solvent. Evaporate the organic phase to obtain 9-anthracenecarboxylic acid. This method provides high purity (>99%) and is suitable for industrial production.[9]

Synthesis of Key Derivatives

The true power of this compound lies in its utility as a synthon. The carboxylic acid moiety is readily converted into a variety of functional groups, most commonly esters and amides, to tune properties or conjugate the fluorophore to other molecules.

Esterification (Fischer-Tropsch Type)

Esterification is a fundamental method for creating fluorescent probes or labels. The Fischer esterification provides a direct route using an alcohol under acidic catalysis.

Caption: General workflow for Fischer Esterification.

Protocol 4: General Esterification of this compound

-

Setup: Dissolve this compound in a large excess of the desired alcohol (which also serves as the solvent).

-

Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) (e.g., 3-5 drops).

-

Reaction: Heat the mixture to reflux for 2-4 hours. The reaction is an equilibrium, so using excess alcohol drives it towards the product.

-

Workup: After cooling, neutralize the excess acid with a mild base like sodium bicarbonate solution. Extract the ester into an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and purify by column chromatography on silica gel.

Amidation

Amide bond formation is critical for linking the anthracene scaffold to peptides, proteins, or amine-functionalized surfaces. While direct thermal amidation is possible, it requires harsh conditions. A more controlled approach uses coupling agents or boric acid catalysis.

Protocol 5: Boric Acid-Catalyzed Amidation

-

Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add this compound (1 equivalent), boric acid (1-5 mol%), and toluene.

-

Reagent Addition: Add the desired primary or secondary amine (e.g., 1.1 equivalents).

-

Reaction: Heat the mixture to reflux. Water is formed as a byproduct and is removed azeotropically by the Dean-Stark trap, driving the reaction to completion. Monitor the reaction until the theoretical amount of water is collected.

-

Workup: Cool the mixture and pour it into a non-polar solvent like hexanes to precipitate the amide product.

-

Purification: Collect the solid by filtration and wash with water to remove any residual boric acid. The product can be further purified by recrystallization.

Applications in Research and Drug Development

The unique combination of a versatile chemical handle and a sensitive fluorophore makes this compound derivatives powerful tools.

Fluorescent Labeling and Sensing

The high fluorescence quantum yield of the anthracene core allows these derivatives to be used as tags for quantifying carboxylic acids, alcohols, and amines via HPLC with fluorescence detection. The synthesis of an ester or amide derivative converts a non-fluorescent analyte into a highly detectable one.

Furthermore, the fluorescence of the anthracene moiety is often sensitive to its local environment, making its derivatives effective chemosensors. For instance, complexes of europium(III) with anthracene-9-carboxylic acid show enhanced luminescence that can be used to detect N-acetyl amino acids and nucleotides.[10]

Drug Development and Anticancer Agents

The planar aromatic system of anthracene is an effective DNA intercalator. This property has been exploited in the design of anticancer agents. While many potent agents are based on the anthracene-9,10-dione (anthraquinone) scaffold, functionalization with amido- and aminoacyl- side chains at various positions on the ring is a key strategy for modulating DNA binding affinity, sequence specificity, and cytotoxic potency. These side chains, often derived from carboxylic acid precursors, are critical for influencing the biological activity of the compounds.

Conclusion

This compound and its derivatives represent a class of molecules with significant utility, bridging the gap between materials science and biology. Their synthesis, rooted in fundamental organic transformations, provides access to a wide array of functional probes, sensors, and potential therapeutic agents. The ability to precisely tune their properties through derivatization of the acetic acid side chain ensures that the anthracene scaffold will remain a subject of intense research and a valuable tool for scientific discovery. By understanding the principles behind their synthesis and properties, researchers can effectively harness these compounds to address complex challenges in their respective fields.

References

- Al-Kaysi, R. O., & Al-Garagholy, F. (2007). Fluorescence and photostability studies of anthracene-9-carboxylic acid in different media. Journal of Fluorescence, 17(4), 379-387.

- Warner, T. C., & El-Bayoumi, M. A. (1974). The photophysics of anthracene-9-carboxylic acid and its esters. The Journal of Physical Chemistry, 78(24), 2449-2454.

- Liaoning Jingfan New Material Co ltd. (2021). Synthesis method of 9-anthracene carboxylic acid. CN113831237A.

-

SpectraBase. (n.d.). 9-Anthracenecarboxylic acid. Retrieved January 12, 2026, from [Link]

-

LookChem. (n.d.). 9-Anthracenecarboxylic acid. Retrieved January 12, 2026, from [Link]

- El-Kemary, M., El-Shishtawy, R. M., & Al-Kaysi, R. O. (2010). Synthesis and fluorescence properties of Eu-anthracene-9-carboxylic acid towards N-acetyl amino acids and nucleotides in different solvents. Journal of Luminescence, 130(10), 1895-1901.

-

He, C., Guo, H., Peng, Q., Dong, S., & Li, F. (2017). Asymmetrical twisted anthracene derivatives as high-efficiency deep-blue emitters for organic light-emitting didoes. Journal of Materials Chemistry C, 5(15), 3748-3755. Retrieved from [Link]

- Google Patents. (2021). A kind of synthetic method of 9-anthracenecarboxylic acid. CN113831237A.

-

Cheméo. (n.d.). Chemical Properties of 9-Anthracenecarboxylic acid (CAS 723-62-6). Retrieved January 12, 2026, from [Link]

-

SpectraBase. (n.d.). 9-Anthracenecarboxylic acid - Optional[1H NMR] - Chemical Shifts. Retrieved January 12, 2026, from [Link]

-

SpectraBase. (n.d.). 9-Anthracenecarboxylic acid - Optional[1H NMR] - Spectrum. Retrieved January 12, 2026, from [Link]

-

He, C., et al. (2017). Supporting Information: Asymmetrical twisted anthracene derivatives.... The Royal Society of Chemistry. Retrieved from [Link]

- Zvarych, V. I., Stasevych, M. V., & Novikov, V. P. (2016). Synthesis of 9,10-Anthracenedione Diethyldithiocarbamates. Russian Journal of General Chemistry, 86(12), 2699-2703.

- Google Patents. (2019). Method for producing anthracene-9-carboxylic acid and reaction mixture. JP2019135203A.

Sources

- 1. 9-Anthracenecarboxylic Acid | 723-62-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. 9-Anthracenecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 3. 9-Anthracenecarboxylic acid | 723-62-6 [chemicalbook.com]

- 4. 9-Anthracenecarboxylic acid|lookchem [lookchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. Synthesis method of 9-anthracene carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN113831237A - A kind of synthetic method of 9-anthracenecarboxylic acid - Google Patents [patents.google.com]

- 10. Synthesis and fluorescence properties of Eu-anthracene-9-carboxylic acid towards N-acetyl amino acids and nucleotides in different solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Spectroscopic Properties of 9-Anthraceneacetic Acid

Introduction

9-Anthraceneacetic acid (9-AA), also known as 9-anthracenecarboxylic acid, is a fluorescent molecule of significant interest within the scientific community, particularly in the fields of biophysical chemistry and drug development.[1] Its rigid aromatic anthracene core imparts intrinsic fluorescence, while the carboxylic acid moiety provides a site for conjugation and sensitivity to the local chemical environment. These characteristics make 9-AA a valuable tool as a fluorescent probe to investigate molecular interactions, microenvironments, and physiological conditions.[1][2] This in-depth guide provides a comprehensive overview of the spectroscopic properties of this compound, detailing its absorption and emission characteristics, the profound influence of environmental factors, and standardized protocols for its characterization.

Photophysical Behavior: A Jablonski Perspective

The spectroscopic properties of this compound are governed by the transitions between its electronic energy states, a concept elegantly illustrated by the Jablonski diagram. Upon absorption of a photon with appropriate energy, the molecule is excited from its ground electronic state (S₀) to a higher singlet excited state (S₁ or S₂). The molecule then rapidly relaxes non-radiatively to the lowest vibrational level of the S₁ state through internal conversion and vibrational relaxation. From the S₁ state, it can return to the ground state via several pathways:

-

Fluorescence: Radiative decay from the S₁ state to the S₀ state, emitting a photon. This is the primary process of interest for its application as a fluorescent probe.

-

Internal Conversion: Non-radiative decay to the S₀ state, dissipating energy as heat.

-

Intersystem Crossing: A non-radiative transition to the triplet state (T₁), from which it can return to the S₀ state via phosphorescence (radiative) or non-radiative decay.

The efficiency of fluorescence is quantified by the fluorescence quantum yield (Φf), which is the ratio of the number of photons emitted to the number of photons absorbed.[3][4]

Caption: Jablonski diagram illustrating the photophysical processes of this compound.

Absorption and Emission Spectra

The electronic absorption and fluorescence emission spectra are fundamental characteristics of this compound. The absorption spectrum reveals the wavelengths of light the molecule absorbs to become electronically excited, while the emission spectrum shows the wavelengths of light emitted as it relaxes back to the ground state.

Absorption Spectrum

The UV-visible absorption spectrum of this compound in ethanol typically exhibits a structured band in the region of 320-390 nm, which is characteristic of the anthracene chromophore.[5] Another more intense band is observed around 254 nm.[5] The exact positions and intensities of these absorption bands can be influenced by the solvent environment.[5]

Emission Spectrum

When excited at a wavelength within its absorption band (e.g., 363 nm), this compound exhibits a characteristic fluorescence emission.[5] In protic solvents like water and alcohols, the fluorescence spectrum is typically sharp and structured.[5] However, in aprotic solvents, a broad, structureless emission band is often observed around 470 nm.[5] The appearance of this broad band can also be dependent on the concentration of the solution.[1][5] In ethanol, the fluorescence lifetime has been measured to be approximately 3.66 ns.[5]

Environmental Effects on Spectroscopic Properties

The spectroscopic properties of this compound are highly sensitive to its local environment, a key feature that makes it a powerful fluorescent probe.[5] Factors such as solvent polarity, pH, and concentration can significantly alter its absorption and emission characteristics.

Solvent Polarity

The polarity of the solvent plays a crucial role in the photophysical behavior of 9-AA. In protic solvents, the formation of hydrogen bonds with the carboxylic acid group can restrict its rotational freedom, leading to a more structured fluorescence spectrum.[5] Conversely, in aprotic solvents, the absence of such interactions allows for greater conformational freedom, which can contribute to the appearance of a broad, red-shifted emission band.[5] This broad emission is often attributed to the formation of intramolecular charge transfer (ICT) states or excimers.

pH

The carboxylic acid moiety of this compound makes its fluorescence sensitive to changes in pH. The protonation state of the carboxyl group can influence the electronic distribution within the molecule, thereby affecting its absorption and emission properties. This pH dependence allows 9-AA to be used as a fluorescent pH indicator in certain ranges. The fluorescence intensity of anthracene-labeled polymers has been shown to be highly dependent on the pH of the aqueous solution.[6]

Concentration: Dimer and Excimer Formation

At higher concentrations, this compound has a propensity to form ground-state dimers through hydrogen bonding between the carboxylic acid groups, particularly in aprotic solvents.[5][7] These dimers can have distinct absorption characteristics.[5] Upon excitation, these dimers can lead to the formation of an "excimer" (excited dimer), which is responsible for a broad, structureless, and red-shifted fluorescence emission typically observed around 510 nm.[2][5]

The following table summarizes the key spectroscopic properties of this compound in different solvent environments.

| Property | Solvent | Value | Reference |

| Absorption Maxima (λabs) | Ethanol | ~254 nm, 333 nm, 345 nm | [5] |

| Emission Maximum (λem) | Ethanol | ~411 nm | [8] |

| Aprotic Solvents | ~470 nm (broad) | [5] | |

| Fluorescence Lifetime (τf) | Ethanol | 3.66 ns | [5] |

Experimental Protocols

Accurate characterization of the spectroscopic properties of this compound requires standardized experimental procedures. The following sections detail the methodologies for performing UV-Visible absorption and fluorescence spectroscopy measurements.

Protocol for UV-Visible Absorption Spectroscopy

This protocol outlines the steps for obtaining the absorption spectrum of this compound.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., ethanol)

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Visible spectrophotometer

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in the desired solvent.

-

Working Solution Preparation: Prepare a series of dilutions from the stock solution to obtain working solutions with concentrations in the micromolar range (e.g., 1-10 µM).

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes. Set the desired wavelength range for scanning (e.g., 200-500 nm).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.

-

Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the spectrophotometer and record the absorption spectrum.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and record the corresponding absorbance values.

Caption: Workflow for UV-Visible Absorption Spectroscopy of this compound.

Protocol for Fluorescence Spectroscopy

This protocol describes the measurement of the fluorescence emission spectrum of this compound.

Materials:

-

This compound solution (prepared as in the UV-Vis protocol)

-

Quartz fluorescence cuvettes (1 cm path length)

-

Fluorescence spectrophotometer

Procedure:

-

Solution Preparation: Use a dilute solution of this compound with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

Spectrophotometer Setup: Turn on the fluorescence spectrophotometer and allow the lamp to warm up. Set the excitation wavelength (e.g., 363 nm) and the emission wavelength range (e.g., 380-600 nm). Set the excitation and emission slit widths.

-

Blank Measurement: Record a spectrum of the pure solvent to identify any background fluorescence or Raman scattering peaks.

-

Sample Measurement: Place the cuvette containing the 9-AA solution in the sample holder and record the fluorescence emission spectrum.

-

Data Correction: If necessary, subtract the blank spectrum from the sample spectrum to correct for background signals.

-

Data Analysis: Identify the wavelength of maximum fluorescence emission (λem).

Protocol for Relative Fluorescence Quantum Yield Determination

The fluorescence quantum yield (Φf) can be determined relative to a well-characterized standard.[3][4] Quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) is a commonly used standard for the UV region, while anthracene in cyclohexane (Φf = 0.36) can also be used.[9]

Procedure:

-

Prepare Solutions: Prepare a series of solutions of both the this compound sample and the standard with absorbances ranging from 0.02 to 0.1 at the chosen excitation wavelength.

-

Measure Absorbance: Record the absorbance of each solution at the excitation wavelength.

-

Measure Fluorescence: Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings for both the sample and the standard.

-

Integrate Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

Plot Data: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

Calculate Quantum Yield: The quantum yield of the sample (Φsample) can be calculated using the following equation:

Φsample = Φstandard * (Gradientsample / Gradientstandard) * (η2sample / η2standard)

Where Φ is the quantum yield, Gradient is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

Caption: Workflow for Relative Fluorescence Quantum Yield Determination.

Applications in Research and Drug Development

The unique spectroscopic properties of this compound make it a versatile tool in various research applications:

-

Fluorescent Probe: Its sensitivity to the local environment allows it to be used as a probe to study the micro-polarity and viscosity of systems such as micelles, polymers, and biological membranes.[2][5]

-

pH Sensing: The pH-dependent fluorescence of 9-AA can be exploited for developing fluorescent pH sensors.

-

Quantitative Analysis: It can be used for the quantitative analysis of certain molecules, such as cationic surfactants, based on fluorescence quenching.[1]

-

Chloride Channel Blocker: 9-Anthracenecarboxylic acid is also known to be a chloride channel blocker, and its spectroscopic properties can be utilized in studies related to ion channel function.[1][10]

Conclusion

This compound is a fluorophore with rich and complex spectroscopic behavior. Its absorption and emission properties are intricately linked to its molecular structure and are highly responsive to its immediate surroundings. A thorough understanding of its photophysics, including the influence of solvent, pH, and concentration, is paramount for its effective application as a fluorescent probe in chemical and biological research. The standardized protocols provided in this guide offer a framework for the reliable and reproducible characterization of this important molecule, enabling researchers to harness its full potential in their scientific endeavors.

References

- Al-Soufi, W., et al. (2000). Fluorescence and photostability studies of anthracene-9-carboxylic acid in different media. Journal of Photochemistry and Photobiology A: Chemistry, 135(2-3), 139-147.

-

SpectraBase. (n.d.). 9-Anthracenecarboxylic acid. Retrieved from [Link]

- Rowe, C. A., et al. (2019). Photodegradation of 9-Anthracenecarboxylic Acid Adsorbed on Silica Nanoparticles. The Journal of Physical Chemistry C, 123(4), 2269–2277.

-

Al-Soufi, W., et al. (2000). Fluorescence and photostability studies of anthracene-9-carboxylic acid in different media. ResearchGate. Retrieved from [Link]

-

Castañeda-Guzman, R., et al. (2018). Absorption and Emission Spectra of Anthracene-9-Carboxylic Acid in Solution Within the Polarizable Continuum Model. ResearchGate. Retrieved from [Link]

-

NIST. (n.d.). 9-Anthracenecarboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]

- Hashidzume, M., et al. (2000). pH-Induced Fluorescence Quenching of Anthracene-Labeled Poly(2-vinylpyridine). Langmuir, 16(23), 8860–8864.

-

FAGSERVICE.UY. (n.d.). Anthracene -9-Carboxylic Acid for OLED Luminescent Material CAS 723-62-6 Fluorescent Probe. Retrieved from [Link]

-

PubChem. (n.d.). 9-Anthracenecarboxylic acid. Retrieved from [Link]

-

University of California, Irvine. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]

-

Roy, A., & Sarkar, N. (2014). Solvent effect on anthranilic acid spectroscopy. PubMed. Retrieved from [Link]

-

Momiji, K., et al. (1999). Fluorescence Spectra of 9-Anthracenecarboxylic Acid in Heterogeneous Environments. ResearchGate. Retrieved from [Link]

-

Azab, H. A., et al. (2010). Synthesis and fluorescence properties of Eu-anthracene-9-carboxylic acid towards N-acetyl amino acids and nucleotides in different solvents. PubMed. Retrieved from [Link]

- Resch-Genger, U., et al. (2008). Relative and absolute determination of fluorescence quantum yields of transparent samples.

-

Chao, J., et al. (2015). A new fluorescent enhanced probe based on (E)-9-(2-nitrovinyl)-anthracene for the detection of bisulfite anions and its practical application. PubMed. Retrieved from [Link]

-

Azab, H. A., et al. (2010). Synthesis and fluorescence properties of Eu-anthracene-9-carboxylic acid towards N-acetyl amino acids and nucleotides in different solvents. ResearchGate. Retrieved from [Link]

-

Beilstein Journals. (2018). Deep-blue emitting 9,10-bis(perfluorobenzyl)anthracene. Retrieved from [Link]

-

Refubium. (2013). The Dual Photochemistry of Anthracene-9,10-endoperoxide: Exploring the Competing Ultrafast Photoinduced Reactions of a Model Aro. Retrieved from [Link]

-

ResearchGate. (n.d.). Quantum yield relative to anthracene of the different probes and their fluorescence lifetime in chloroform solutions. Retrieved from [Link]

-

Villegas-Navarro, A., et al. (1983). Comparison of UV and fluorescence spectrophotometry for the quantification of a potent myotonia inducer: anthracene-9-carboxylic acid, in plasma, urine, and saline perfusion fluids. PubMed. Retrieved from [Link]

-

Birks, J. B. (1976). Fluorescence quantum yield measurements. NIST Technical Series Publications. Retrieved from [Link]

-

NIST. (n.d.). 9-Anthracenecarboxaldehyde. NIST Chemistry WebBook. Retrieved from [Link]

-

Edinburgh Instruments. (n.d.). Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) UV-vis spectra of 9-anthracenylmethyl acrylate before (top) and after (bottom) irradiation (365 nm); (b) UV-vis spectra of anthracene-9-carboxylic acid before (top) and after (bottom) the irradiation (365 nm). Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. Retrieved from [Link]

-

OMLC. (n.d.). Anthracene. Retrieved from [Link]

Sources

- 1. 9-Anthracenecarboxylic acid | 723-62-6 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.uci.edu [chem.uci.edu]

- 4. Making sure you're not a bot! [opus4.kobv.de]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 9-蒽甲酸 suitable for fluorescence, purum, ≥96.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 9. omlc.org [omlc.org]

- 10. 9-Anthracenecarboxylic acid | C15H10O2 | CID 2201 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of 9-Anthraceneacetic Acid in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 9-Anthraceneacetic acid (9-AA), a vital precursor and intermediate in various chemical syntheses and pharmaceutical research. Understanding the solubility of 9-AA in different organic solvents is paramount for its effective handling, purification, and application in drug development and material science. This document delves into the theoretical principles governing its solubility, presents available quantitative and qualitative data, and outlines experimental protocols for determining its solubility profile.

Introduction: The Significance of this compound Solubility

This compound, a derivative of the polycyclic aromatic hydrocarbon anthracene, possesses a unique molecular architecture that dictates its interactions with various solvent environments. Its planar anthracene core imparts significant hydrophobicity, while the carboxylic acid functional group introduces a degree of polarity and the potential for hydrogen bonding. This amphipathic nature results in a nuanced solubility profile, making the selection of an appropriate solvent a critical step in its practical applications. In drug development, for instance, solubility directly impacts bioavailability and the formulation of effective delivery systems. In organic synthesis, controlling the solubility of 9-AA is essential for reaction kinetics, product yield, and purification processes such as crystallization.

Physicochemical Properties Influencing Solubility

To comprehend the solubility of this compound, it is essential to first consider its key physicochemical properties.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₀O₂ | [1] |

| Molecular Weight | 222.24 g/mol | [1] |

| Melting Point | 213-217 °C | [1] |

| pKa | 3.65 (at 25 °C) | [1] |

| Appearance | Yellow solid/powder | [1] |

The relatively high melting point suggests strong intermolecular forces in the solid state. The pKa value, typical for a carboxylic acid, indicates that it will be predominantly in its protonated, less polar form in neutral and acidic solutions. The large, nonpolar anthracene ring system is the primary determinant of its generally low aqueous solubility.

Understanding the "Like Dissolves Like" Principle in the Context of 9-AA

The adage "like dissolves like" serves as a fundamental principle in predicting solubility. This concept is rooted in the idea that substances with similar intermolecular forces are more likely to be miscible.

The Role of Polarity

The solubility of this compound is a balancing act between the nonpolar character of the anthracene backbone and the polar nature of the carboxylic acid group.

-

Nonpolar Solvents (e.g., Toluene, Benzene, Hexane): These solvents primarily interact through weak van der Waals forces. The large, nonpolar surface area of the anthracene rings favors interaction with these solvents.

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide, Dimethylformamide, Acetone): These solvents possess dipole moments and can engage in dipole-dipole interactions with the carboxylic acid group of 9-AA.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. They can interact with the carboxylic acid group of 9-AA through hydrogen bonding, which can significantly enhance solubility.

Hydrogen Bonding

The carboxylic acid moiety of 9-AA is capable of both donating a hydrogen bond (from the hydroxyl group) and accepting hydrogen bonds (at the carbonyl oxygen). This capability is crucial for its solubility in protic solvents like alcohols.

Quantitative and Qualitative Solubility Data

Precise quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature. However, a combination of qualitative descriptions and some quantitative values provides a useful starting point for solvent selection.

Table of Solubility Data for this compound

| Solvent | Solvent Type | Polarity Index | Solubility | Reference |

| Water | Polar Protic | 10.2 | Insoluble/Slightly Soluble | [2][3] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Soluble (approx. 1 mg/mL; 100 mM) | [4][5] |

| Dimethylformamide (DMF) | Polar Aprotic | 6.4 | Soluble (approx. 1 mg/mL) | [4] |

| Ethanol | Polar Protic | 4.3 | Soluble (approx. 1 mg/mL; 10 mM) | [4][5] |

| Chloroform | Nonpolar | 4.1 | Soluble | [5] |

| Benzene | Nonpolar | 2.7 | Soluble | [5] |

| Hydronaphthalenes | Nonpolar | - | Soluble | [5] |

Note: The polarity index is a relative measure of a solvent's polarity.

Experimental Determination of Solubility: A Practical Workflow

For applications requiring precise knowledge of 9-AA solubility in a specific solvent system, experimental determination is often necessary. The following outlines a robust and reliable workflow.

The Shake-Flask Method: A Gold Standard

The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a solvent.

Experimental Workflow: Shake-Flask Method

Caption: Workflow for determining the solubility of this compound using the shake-flask method.

Analytical Quantification: UV-Vis Spectroscopy

UV-Vis spectroscopy is a convenient and often sufficiently accurate method for determining the concentration of 9-AA in the saturated solution, given its strong chromophore.

Protocol for Quantification by UV-Vis Spectroscopy

-

Preparation of a Standard Curve:

-

Prepare a series of standard solutions of 9-AA of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration.

-

-

Sample Analysis:

-

Measure the absorbance of the diluted filtrate from the shake-flask experiment at the same λmax.

-

Use the calibration curve to determine the concentration of 9-AA in the diluted sample.

-

-

Calculation of Solubility:

-

Account for the dilution factor to calculate the concentration of 9-AA in the original saturated solution. This value represents the solubility.

-

Factors Influencing the Solubility of this compound

Several external factors can influence the solubility of 9-AA:

-

Temperature: The solubility of solids in liquids generally increases with temperature. For endothermic dissolution processes, increasing the temperature provides the energy needed to overcome the lattice energy of the solid and the forces between solvent molecules.

-

pH: In aqueous or mixed aqueous-organic systems, the pH will significantly impact the solubility of 9-AA. At pH values above its pKa (3.65), the carboxylic acid will be deprotonated to form the more polar and water-soluble carboxylate anion.

-

Solvent Composition in Binary Mixtures: The solubility of 9-AA in a mixture of solvents is not always a linear combination of its solubility in the individual solvents. Co-solvency effects can lead to synergistic or antagonistic solubility behavior.

Logical Framework for Solvent Selection

The choice of an appropriate solvent for this compound depends on the specific application. The following diagram illustrates a decision-making process for solvent selection.

Caption: Decision tree for selecting an appropriate solvent for this compound based on the intended application.

Conclusion and Future Perspectives

The solubility of this compound is a complex interplay of its molecular structure and the properties of the solvent. While qualitative data provides a general framework for solvent selection, for many research and development applications, precise, experimentally determined quantitative solubility data is indispensable. The methodologies outlined in this guide provide a robust framework for obtaining such data. Future research efforts should focus on generating a comprehensive database of quantitative solubility data for 9-AA in a wider range of pharmaceutically and industrially relevant solvents at various temperatures. Such data would be invaluable for the development of predictive solubility models and would further accelerate the application of this important chemical compound.

References

-

Thermo Fisher Scientific. (n.d.). Anthracene-9-carboxylic acid, 98+%. Retrieved from [Link]

Sources

- 1. 9-Anthracenecarboxylic acid | 723-62-6 [chemicalbook.com]

- 2. Anthracene-9-carboxylic acid(723-62-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. fishersci.dk [fishersci.dk]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Anthracene-9-carboxylic acid, 98+% 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

A Technical Guide to the Fluorescence Quantum Yield of 9-Anthraceneacetic Acid and Its Derivatives

An in-depth technical guide or whitepaper on the core.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

9-Anthraceneacetic acid (9-AA) and its derivatives are powerful fluorescent tools utilized in a myriad of scientific applications, from probing biological membranes to serving as building blocks in advanced materials. The efficacy of these molecules is fundamentally governed by their fluorescence quantum yield (Φf), a measure of their efficiency in converting absorbed light into emitted fluorescence. A high quantum yield is often a prerequisite for applications requiring high sensitivity. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth exploration of the quantum yield of 9-AA. It moves beyond a simple recitation of facts to explain the core principles, the causality behind experimental choices, and the intricate factors—such as solvent polarity, pH, concentration, and structural modifications—that modulate fluorescence efficiency. We present a detailed, field-proven protocol for the accurate measurement of relative quantum yield, complete with self-validating steps to ensure data integrity. This document is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively utilize and optimize the fluorescent properties of this compound derivatives in their work.

Section 1: The Foundation: Understanding Fluorescence Quantum Yield (Φf)

Definition and Significance

The fluorescence quantum yield (Φf) is the direct measure of a fluorophore's emission efficiency. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[1][2]

Φf = (Number of Photons Emitted) / (Number of Photons Absorbed)

A value of 1.0 represents perfect fluorescence, where every absorbed photon results in an emitted photon, while a value of 0 indicates the absence of fluorescence. In practice, the quantum yield provides the probability that an excited state molecule will deactivate through fluorescence rather than through other non-radiative pathways.[2] For researchers, a higher quantum yield translates to brighter probes, enabling higher sensitivity in assays, lower limits of detection, and improved signal-to-noise ratios in cellular imaging and other analytical applications.

The Jablonski Diagram: Visualizing Competing De-excitation Pathways

To truly grasp quantum yield, one must understand the electronic and vibrational transitions that occur when a molecule interacts with light. The Jablonski diagram provides a powerful visual model for these processes. When a molecule absorbs a photon, an electron is promoted from the ground electronic state (S₀) to a higher singlet excited state (S₁, S₂, etc.). The excited state is, however, fleeting. The molecule must return to the ground state, and it has several competing pathways to do so.

-

Fluorescence: The desired pathway for many applications. The molecule relaxes from the lowest excited singlet state (S₁) to the ground state (S₀) by emitting a photon. This process is relatively fast, occurring on the nanosecond timescale.[3]

-

Vibrational Relaxation & Internal Conversion (IC): These are non-radiative processes where the molecule loses energy as heat to its surroundings without emitting light.[2][3] These are typically much faster than fluorescence.

-

Intersystem Crossing (ISC): A process where the electron spin inverts, and the molecule transitions from a singlet excited state (S₁) to a triplet excited state (T₁). From the triplet state, it can return to the ground state via phosphorescence (light emission, much slower than fluorescence) or non-radiative decay.[3]

The quantum yield is determined by the rate constants of these competing pathways. Fluorescence (rate constant kf) is in direct competition with the sum of all non-radiative decay rates (knr), including internal conversion and intersystem crossing.

Φf = kf / (kf + knr)

Therefore, any factor that increases the rate of non-radiative decay will inherently decrease the fluorescence quantum yield.

Caption: A step-by-step workflow for the comparative measurement of fluorescence quantum yield.

Section 4: Key Factors Influencing the Quantum Yield of 9-AA and Derivatives

The quantum yield of an anthracene derivative is not an immutable property; it is highly sensitive to its environment and structure. Understanding these influences is paramount for designing experiments and interpreting results.

The Role of the Microenvironment: Solvent Effects

Solvent polarity and the ability to form hydrogen bonds can dramatically alter the de-excitation pathways of 9-AA. [4][5]The electronic distribution of the excited state is often different from the ground state. Polar solvents can stabilize a more polar excited state, which can alter the energy gap between the S₁ and S₀ states and influence the rates of radiative and non-radiative decay.

Studies on 9-anthracenecarboxylic acid (ANCA) have shown that its spectral properties are very sensitive to the nature of the medium. [4]* Aprotic Solvents: In many aprotic solvents, ANCA displays a broad, structureless fluorescence emission. [4][6]* Protic Solvents: In protic solvents like ethanol or water, the fluorescence spectrum can become sharper and more structured, resembling that of unsubstituted anthracene. [4]This is often due to specific hydrogen-bonding interactions between the solvent and the carboxylic acid group.

These interactions can also promote or inhibit non-radiative decay pathways. For many aromatic molecules, an increase in solvent polarity leads to a decrease in quantum yield due to enhanced rates of non-radiative decay. [7]

| Solvent Class | Example Solvents | Expected Spectral Feature for ANCA | General Effect on Quantum Yield |

|---|---|---|---|

| Non-polar Aprotic | Hexane, Toluene | Structured, anthracene-like emission | Generally higher |

| Polar Aprotic | Acetonitrile, THF | Broad, structureless emission | Can be lower due to stabilization of charge-transfer states |

| Polar Protic | Ethanol, Methanol, Water | Sharper, structured emission due to H-bonding | Variable; can be quenched or enhanced depending on the specific interactions |

This table summarizes general trends observed for ANCA and related fluorophores based on published studies. [5]

pH and the Ionization State

The carboxylic acid group of 9-AA is a pH-sensitive handle. In acidic to neutral solutions, the group is primarily in its protonated –COOH form. In alkaline solutions, it becomes deprotonated to form the carboxylate anion –COO⁻. This change in ionization state directly impacts the electronic structure of the entire fluorophore. [8]For instance, the deprotonated form is more electron-rich, which can alter the energy of the excited states and the efficiency of fluorescence. It has been observed that the fluorescence of anthracene-labeled polymers can be significantly quenched at low pH. [9]This acid-base equilibrium is a critical parameter to control in any experiment involving 9-AA in aqueous or protic media. [4][5]

Concentration Effects: Aggregation and Excimer Formation

At low concentrations (<10⁻⁵ M), 9-AA typically exists as a monomer, and its fluorescence spectrum is characteristic of the isolated molecule. [10][11]However, as the concentration increases, intermolecular interactions become significant.

-

Dimerization: 9-AA can form hydrogen-bonded dimers, which have different photophysical properties than the monomer. [6]* Excimer Formation: An excimer ("excited dimer") can form when an excited-state monomer interacts with a ground-state monomer. This results in a new, broad, red-shifted emission band with no corresponding ground-state absorption feature. [4] These aggregation phenomena often lead to fluorescence quenching or the appearance of new emission bands, which complicates the interpretation of quantum yield and can lead to erroneous measurements if not properly controlled by working at dilute concentrations. [10]

Structural Modifications: The Effect of Substituents

The synthetic versatility of the anthracene core allows for the creation of a vast library of derivatives with tailored properties. The electronic nature and position of substituents are arguably the most powerful tools for tuning quantum yield. [3][8]

-

Electronic Effects: Electron-donating groups (e.g., -NH₂, -OR) generally increase the electron density of the π-system and can enhance fluorescence quantum yield. [8]Conversely, electron-withdrawing groups (e.g., -NO₂, -CN) can decrease it by promoting intersystem crossing or other non-radiative pathways. [8][12]For example, studies on 9,10-disubstituted anthracenes showed that thiophene substituents significantly decreased the quantum yield compared to phenyl groups. [13]* Steric Effects (Rigidity): Bulky substituents, particularly at the 9 and 10 positions, can create steric hindrance that prevents the close packing of molecules in the solid state or in aggregates. This can suppress self-quenching and lead to higher quantum yields in condensed phases. [14]Furthermore, substituents that increase the overall rigidity of the molecule can decrease energy loss through vibrational motions, thereby increasing the quantum yield.

Caption: Key factors influencing the quantum yield (Φf) and spectral properties of 9-AA derivatives.

Section 5: Conclusion and Future Outlook

The fluorescence quantum yield of this compound and its derivatives is a complex, multi-factorial property. It is not merely an intrinsic value but a dynamic parameter that reflects the delicate interplay between molecular structure and the surrounding environment. For researchers in drug development and materials science, a thorough understanding of these factors is not academic—it is essential for the rational design of fluorescent probes, the development of robust analytical assays, and the correct interpretation of experimental data. By employing rigorous, self-validating measurement protocols and maintaining careful control over experimental variables such as solvent, pH, and concentration, scientists can harness the full potential of these versatile fluorophores. As new derivatives are synthesized, the principles outlined in this guide will continue to serve as a foundational framework for predicting, measuring, and optimizing their photophysical performance for the next generation of scientific discovery.

References

- Resch-Genger, U., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS.

-

Resch-Genger, U., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. ResearchGate. [Link]

-

DeRose, P. C. (n.d.). Tutorial: Measurement of fluorescence spectra and determination of relative fluorescence quantum yields of transparent samples. Arizona State University. [Link]

-

(n.d.). A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [Link]

-

(n.d.). Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Edinburgh Instruments. [Link]

-

Abdel-Mottaleb, M. S. A., et al. (2000). Fluorescence and photostability studies of anthracene-9-carboxylic acid in different media. ResearchGate. [Link]

-

Beran, G. J. O., et al. (2018). Crystal Structures and Photophysical Properties of 9-Anthracene Carboxylic Acid Derivatives for Photomechanical Applications. ResearchGate. [Link]

-

Cacialli, F., et al. (2003). Synthesis and Photophysical Properties of 9,10-Disubstituted Anthracenes. ResearchGate. [Link]

-

Abdel-Mottaleb, M. S. A., et al. (2000). Fluorescence and photostability studies of anthracene-9-carboxylic acid in different media. R Discovery. [Link]

-

Nicoll, G., et al. (2022). Photophysical Properties of Anthracene Derivatives. MDPI. [Link]

-

Hrdlovič, P., et al. (2008). Quantum yield relative to anthracene of the different probes and their fluorescence lifetime in chloroform solutions. ResearchGate. [Link]

-

Kiserow, D. J., et al. (1995). pH-Induced Fluorescence Quenching of Anthracene-Labeled Poly(2-vinylpyridine). ResearchGate. [Link]

-

Aydemir, M., et al. (2023). Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications. PubMed. [Link]

-

Williams, A. T. R., et al. (1983). Fluorescence spectra and quantum yields. Quinine, uranine, 9,10-diphenylanthracene, and 9,10-bis(phenylethynyl)anthracenes. Journal of Chemical & Engineering Data. [Link]

-

Nicoll, G., et al. (2022). Photophysical Properties of Anthracene Derivatives. ResearchGate. [Link]

-

Larsen, C. B., et al. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Journal of Materials Chemistry C. [Link]

-

Takagi, S., et al. (2001). Fluorescence Spectra of 9-Anthracenecarboxylic Acid in Heterogeneous Environments. ResearchGate. [Link]

-

Saleh, Z. A., et al. (2015). Solvent effects on the photophysical properties of 9,10-dicyanoanthracene. ResearchGate. [Link]

-

Larsen, C. B., et al. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Semantic Scholar. [Link]

-

Kusamoto, T., et al. (2017). Maintaining of the Green Fluorescence Emission of 9-Aminoanthracene for Bioimaging Applications. PMC - NIH. [Link]

-

Nakatsukasa, K., et al. (2015). Quantum yield in blue-emitting anthracene derivatives: vibronic coupling density and transition dipole moment density. Physical Chemistry Chemical Physics. [Link]

-

Saleh, Z. A., et al. (2015). Effect of Solvent Polarity on Quantum Yields and lifetimes of 9, 10-Diphenylanthracene Molecule. ResearchGate. [Link]

-

Rybaltova, A., et al. (2020). Deep-blue emitting 9,10-bis(perfluorobenzyl)anthracene. Beilstein Journal of Organic Chemistry. [Link]

Sources

- 1. Making sure you're not a bot! [opus4.kobv.de]

- 2. chem.uci.edu [chem.uci.edu]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. What are the factors affecting fluorescence? | AAT Bioquest [aatbio.com]

- 9. researchgate.net [researchgate.net]

- 10. 9-Anthracenecarboxylic acid CAS#: 723-62-6 [m.chemicalbook.com]

- 11. 9-Anthracenecarboxylic acid | 723-62-6 [chemicalbook.com]

- 12. Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications [pubmed.ncbi.nlm.nih.gov]

- 13. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 14. BJOC - Deep-blue emitting 9,10-bis(perfluorobenzyl)anthracene [beilstein-journals.org]

The Multifaceted Mechanism of 9-Anthraceneacetic Acid as a Chloride Channel Blocker: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Anthraceneacetic acid (9-AAA), also known as 9-anthracenecarboxylic acid (9-AC), is a well-established antagonist of chloride channels, pivotal in dissecting the physiological roles of these channels and as a potential therapeutic agent. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of 9-AAA as a chloride channel blocker. We will delve into its interactions with various chloride channel subtypes, the structural determinants of its inhibitory activity, and the downstream cellular consequences of channel blockade. Furthermore, this guide will present key experimental methodologies for characterizing the effects of 9-AAA, offering a robust framework for researchers in the field.

Introduction to this compound and its Significance

Chloride channels are integral membrane proteins that facilitate the transport of chloride ions across cellular membranes, playing a critical role in a myriad of physiological processes including cell volume regulation, transepithelial transport, and the regulation of electrical excitability.[1][2] Dysregulation of chloride channel function is implicated in numerous diseases, making them attractive targets for therapeutic intervention.[3][4]

This compound, a derivative of anthracene, has emerged as a valuable pharmacological tool for studying these channels. Its ability to inhibit a range of chloride channels has allowed for the elucidation of their functions in various cell types and tissues.[5][6] While not perfectly selective, its well-characterized effects make it a foundational compound in the study of chloride channel pharmacology.[3]

The Core Mechanism: A Tale of Blockade and Modulation

The inhibitory action of 9-AAA on chloride channels is not a simple "plug-in-the-pore" mechanism but rather a complex interplay of factors including the specific channel subtype, the transmembrane voltage, and the presence of other ions.

Direct Pore Occlusion and Voltage Dependence

A primary mechanism of action for 9-AAA is the direct blockade of the chloride ion conduction pathway. Computational modeling and mutagenesis studies on the ClC-1 skeletal muscle chloride channel have identified putative binding cavities within the channel pore.[7] It is hypothesized that 9-AAA interacts with specific amino acid residues, such as K231, R421, and F484, thereby physically obstructing the passage of chloride ions.[7]

The blockade by 9-AAA is often voltage-dependent. For instance, with the TMEM16B/anoctamin2 calcium-activated chloride channel (CaCC), 9-AAA causes a more pronounced block of outward currents as the membrane becomes more depolarized.[8] This suggests that the binding of 9-AAA to its site within the pore is influenced by the membrane's electrical field.

The Crucial Role of the Carboxylate Group

The negatively charged carboxylate group of 9-AAA is a key determinant of its blocking activity. Studies comparing 9-AAA with its non-charged analogue, anthracene-9-methanol (A9M), have demonstrated that the negative charge is essential for the voltage-dependent block and for inducing a potentiation of tail currents in TMEM16B channels.[8] This indicates an electrostatic interaction between the carboxylate group and positively charged residues within the channel pore or its vestibule.

Competition with Chloride Ions